molecular formula C6H2Cl4S2 B082216 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- CAS No. 13801-50-8

1,2-Benzenedithiol, 3,4,5,6-tetrachloro-

Cat. No. B082216
CAS RN: 13801-50-8
M. Wt: 280 g/mol
InChI Key: MSSNSTXFTUNKQH-UHFFFAOYSA-N
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Description

1,2-Benzenedithiol, 3,4,5,6-tetrachloro- is a chemical compound with the molecular formula C6H2Cl4S2 . It is also known as 3,4,5,6-tetrachlorobenzene-1,2-dithiol .


Synthesis Analysis

The synthesis of 3,4,5,6-Tetrachloro-1,2-benzenedithiol involves two stages . In the first stage, hexachlorobenzene reacts with sodium hydrogen sulfide, iron, and sulfur in N,N-dimethyl-formamide at 140°C for 8 hours under an inert atmosphere . In the second stage, the reaction mixture is treated with zinc (II) oxide and sodium hydroxide in methanol and water for 1 hour under reflux and an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- can be represented by the canonical SMILES string C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S)S . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- is 280.0 g/mol . It has a complexity of 150 and a topological polar surface area of 2 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

  • Synthesis and Structure Analysis : The compound has been used in the synthesis of various organometallic compounds and for structural analysis using X-ray diffractometry. This includes the study of its reaction with methyltin trichloride to form a benzenedithiolate of methyltin(IV) (Peruzzo, Plazzogna, & Bandoli, 1991).

  • Efficient One-Pot Synthesis : Research on efficient synthesis methods for 1,2-Benzenedithiol from benzenethiol has been conducted, focusing on improving yield and simplifying the process (Giolando & Kirschbaum, 1992).

  • Use in Battery Technology : Lithium benzenedithiolate, a derivative, has been investigated as a high-capacity organic cathode material for rechargeable lithium batteries. This research explores the relationship between redox chemistry and electrochemical behavior of these compounds (Li et al., 2019).

  • Development of Novel Polymers : The compound has been used in the synthesis of cyclic polysulfides and related polymers, demonstrating its versatility in creating new materials with potential industrial applications (Sato et al., 1988).

  • Photocatalysis and Hydrogen Production : A study focused on synthesizing nickel complexes with 1,2-benzenedithiolate for photocatalytic hydrogen production, demonstrating its potential in renewable energy applications (Liu et al., 2017).

  • Electrochemistry and Molecular Electronics : 1,2-Benzenedithiol has been studied in the context of molecular electronics, particularly in the creation of molecular junctions where its electromechanical properties can control charge transport (Bruot, Hihath, & Tao, 2011).

  • Optoelectronic Properties : Research on its optoelectronic properties and its role in the complexation of fullerenes, which has implications in the field of organic electronics and materials science, has been conducted (Giguère & Morin, 2015).

properties

IUPAC Name

3,4,5,6-tetrachlorobenzene-1,2-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4S2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSNSTXFTUNKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065639
Record name 1,2-Benzenedithiol, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenedithiol, 3,4,5,6-tetrachloro-

CAS RN

13801-50-8
Record name 3,4,5,6-Tetrachloro-1,2-benzenedithiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13801-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedithiol, 3,4,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedithiol, 3,4,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedithiol, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca

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